rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane
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Overview
Description
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butoxy group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinctive molecular configuration.
Preparation Methods
The synthesis of rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the tert-butoxy group. Reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the tert-butoxy group.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed .
Scientific Research Applications
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The tert-butoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane include:
- rac-tert-Butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-Butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
These compounds share a similar bicyclic structure but differ in functional groups, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1R,6R,8R)-8-[(2-methylpropan-2-yl)oxy]-2-oxa-5-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-8-6-7-9(8)12-5-4-11-7/h7-9,11H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
XQZUCTAVUMIZNK-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H]2[C@H]1OCCN2 |
Canonical SMILES |
CC(C)(C)OC1CC2C1OCCN2 |
Origin of Product |
United States |
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